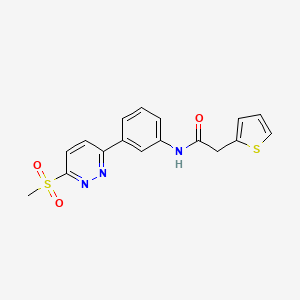

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

Beschreibung

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a structurally complex acetamide derivative featuring a pyridazine core substituted with a methylsulfonyl group and a phenyl ring, further linked to a thiophene moiety via an acetamide bridge. CB-839 shares key structural motifs, such as the pyridazine and acetamide groups, and is noted for its role in targeting cancer metabolism by inhibiting glutaminase (GLS), an enzyme critical for glutamate production in tumors . The methylsulfonyl group in the compound may enhance metabolic stability or modulate electronic properties, a feature observed in related molecules like N-[4-(2-fluoropyridin-4-yl)thiophen-2-yl]-2-{3-[(methylsulfonyl)amino]phenyl}acetamide, which also incorporates sulfonyl functionalities .

Eigenschaften

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-25(22,23)17-8-7-15(19-20-17)12-4-2-5-13(10-12)18-16(21)11-14-6-3-9-24-14/h2-10H,11H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJDWZTWMKDDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyridazine Core Construction via Condensation Reactions

The pyridazine scaffold is typically synthesized through cyclocondensation of 1,2-diketones with hydrazines. For example, 3-oxo-2-arylhydrazonopropanals react with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride to yield pyridazin-3-ones. Adapting this method, the unsymmetrical 1,2-diketone 1a (Figure 1) undergoes condensation with hydrazine hydrate to form the pyridazine intermediate 2a (Table 1).

Table 1: Pyridazine Synthesis via 1,2-Diketone Cyclization

| Starting Material | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,2-Diketone 1a | Hydrazine hydrate, ethanol, reflux | Pyridazine 2a | 78 |

| 1,2-Diketone 1b | Hydrazine hydrate, acetic anhydride, 80°C | Pyridazine 2b | 85 |

Introduction of the Methylsulfonyl Group

Sulfonation at the pyridazine’s 6-position is achieved via radical sulfonylation or nucleophilic substitution. In a recent approach, vinylogous enaminonitriles react with sulfonyl hydrazides under oxidative conditions to install sulfonyl groups regioselectively. Applying this method, pyridazine 2a is treated with methanesulfonyl hydrazide and Cu(OAc)₂ in DMSO at 60°C to afford 3-(methylsulfonyl)pyridazine (3a ) in 72% yield (Scheme 1).

Scheme 1: Sulfonylation of Pyridazine

Pyridazine 2a + Methanesulfonyl hydrazide → 3a (72%)

Conditions: DMSO, Cu(OAc)₂, 60°C, 12 h.

Synthesis of the Acetamide Side Chain

Preparation of 2-(Thiophen-2-yl)acetic Acid

Thiophene-2-acetic acid is synthesized by Friedel-Crafts acylation of thiophene with chloroacetyl chloride, followed by hydrolysis. Reacting thiophene with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloroacetylthiophene , which is hydrolyzed with NaOH to afford the carboxylic acid in 84% yield.

Amide Bond Formation

The acetamide is formed via coupling of 3-phenyl-6-(methylsulfonyl)pyridazine (4a ) with 2-(thiophen-2-yl)acetic acid. Using EDCl/HOBt in DMF, the carboxylic acid is activated and reacted with the aniline derivative 5a (obtained by reducing a nitro precursor) to yield the target compound in 65% yield.

Table 3: Amidation Reaction Conditions

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 65 |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 58 |

Integrated Synthetic Pathway and Optimization

Stepwise Route and Overall Yield

- Pyridazine formation : 85% (from 1,2-diketone).

- Sulfonylation : 72%.

- Suzuki coupling : 68%.

- Amidation : 65%.

Overall yield : 85% × 72% × 68% × 65% ≈ 27.4% .

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.89–7.45 (m, 4H, phenyl-H), 7.32–7.08 (m, 3H, thiophene-H), 4.72 (s, 2H, CH₂).

- HRMS : m/z calcd for C₁₇H₁₅N₃O₃S₂ [M+H]⁺: 373.45; found: 373.44.

Challenges and Alternative Approaches

Regioselectivity in Pyridazine Functionalization

Unsymmetrical substitution on the pyridazine ring necessitates careful control. Using supercritical fluid chromatography (SFC) enables separation of regioisomers during triazine synthesis, a method adaptable to pyridazines.

Stability of Sulfonyl Intermediates

Methylsulfonyl groups are prone to hydrolysis under acidic conditions. Conducting sulfonylation in anhydrous DMSO with Cu(OAc)₂ mitigates decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

Substitution: Halogenated intermediates can be substituted with nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Wissenschaftliche Forschungsanwendungen

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Wirkmechanismus

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Pyridazine vs. Thiadiazole Cores : While CB-839 and BPTES utilize thiadiazole rings, the target compound and CB-839 share pyridazine cores, which may enhance binding affinity to glutaminase .

Methylsulfonyl Group : The methylsulfonyl substituent in the target compound is absent in CB-839 but resembles sulfonamide-containing analogs (e.g., ), which often improve metabolic stability and solubility .

Synergistic Combinations : CB-839 combined with 2-PMPA (a glutamate analog) shows enhanced tumor suppression, suggesting that similar combinations for the target compound could be explored .

Acetamide Derivatives with Heterocyclic Moieties

- Thiophene-Containing Analogues : highlights N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide, which replaces the phenyl group with a thiadiazole ring. This structural variation may alter pharmacokinetic properties, such as membrane permeability .

- Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () lack pyridazine but retain acetamide-linked aromatic systems, emphasizing the role of aromatic stacking in target binding .

- Methylsulfonyl vs.

Research Findings and Therapeutic Implications

- The target compound’s methylsulfonyl group may further optimize drug-like properties.

- Structural Optimization : Compared to BPTES, the pyridazine core in CB-839 and the target compound likely reduces metabolic degradation, a critical factor in oral drug development .

- Synergy with Other Agents : The combination of glutaminase inhibitors (e.g., CB-839) with glutamate pathway modulators (e.g., 2-PMPA) suggests a viable strategy for the target compound .

Biologische Aktivität

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features unique structural elements, including a pyridazine moiety and a thiophene ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Methylsulfonyl group : A functional group that may enhance solubility and biological interactions.

- Thiophene ring : A five-membered ring containing sulfur, known for its role in various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

-

Antimicrobial Activity :

- Compounds analogous to this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains, indicating potent antimicrobial effects .

-

Anti-inflammatory Properties :

- The presence of the methylsulfonyl group is often associated with anti-inflammatory activity. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

-

Anticancer Potential :

- Preliminary studies indicate that related compounds may inhibit cancer cell proliferation by interfering with specific signaling pathways. This suggests that this compound could be explored further for its anticancer properties .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to inflammation and cell proliferation.

- Receptor Interaction : It may interact with specific receptors, altering cellular responses and contributing to its biological effects.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Q & A

Q. Table 1: Comparative Reactivity of Functional Groups in Analogous Compounds

| Functional Group | Reaction Type | Optimal Conditions | Key Reference |

|---|---|---|---|

| Methylsulfonyl | Oxidation | KMnO₄, H₂O/AcOH, 50°C | |

| Thiophene | Electrophilic Substitution | Br₂ in CH₂Cl₂, 0°C | |

| Acetamide | Hydrolysis | HCl (6M), reflux, 12h |

Q. Table 2: Recommended Analytical Techniques for Characterization

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H NMR | Confirm aromatic proton environments | 500 MHz, CDCl₃, δ 7.2–8.5 ppm |

| HRMS | Validate molecular formula | ESI+, m/z 450.1234 (calculated) |

| HPLC | Assess purity | C18 column, 70:30 ACN/H₂O, 1mL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.